molecular formula C11H12N4O3 B2842826 Ethyl 2-[(azidoacetyl)amino]benzoate CAS No. 1325306-74-8

Ethyl 2-[(azidoacetyl)amino]benzoate

Cat. No.: B2842826
CAS No.: 1325306-74-8
M. Wt: 248.242
InChI Key: RQHUSPHPXJWXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(azidoacetyl)amino]benzoate is a chemical compound characterized by its azido group and amino benzoate structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-aminobenzoic acid and ethyl azidoacetate.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0°C to room temperature.

  • Catalysts: A coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often used to facilitate the reaction.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include additional purification steps to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the azido group to an amino group, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) are typical reducing agents.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Ethyl 2-[(azidoacetyl)amino]benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to label and track biomolecules. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(azidoacetyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for specific labeling and modification of biomolecules without interfering with natural biological processes.

Comparison with Similar Compounds

  • Ethyl azidoacetate: Similar azido group but lacks the amino benzoate structure.

  • 2-Aminobenzoic acid: Similar amino benzoate structure but lacks the azido group.

Uniqueness: Ethyl 2-[(azidoacetyl)amino]benzoate is unique due to the combination of the azido group and the amino benzoate structure, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-[(2-azidoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-11(17)8-5-3-4-6-9(8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHUSPHPXJWXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.